1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-23-14(24-2)7-16-15(22)11-8-20(9-11)12-6-13(18-10-17-12)21-5-3-4-19-21/h3-6,10-11,14H,7-9H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSOZHFNVYOFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CN(C1)C2=NC=NC(=C2)N3C=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Pyrimidine Ring Construction: The pyrimidine ring can be formed via condensation reactions between appropriate amidines and β-dicarbonyl compounds.
Azetidine Ring Formation: The azetidine ring is often synthesized through cyclization reactions involving β-amino alcohols and suitable electrophiles.
Final Coupling: The final step involves coupling the pyrazole-pyrimidine intermediate with the azetidine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, introducing new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Several studies have explored the anticancer properties of compounds containing pyrazole and pyrimidine derivatives. For instance, derivatives similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide have shown significant inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the modulation of specific enzyme activities or receptor interactions that lead to apoptosis in cancer cells .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. The incorporation of the pyrazole moiety is particularly noted for enhancing antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds disrupt microbial cell membranes, leading to cell death .
Anti-inflammatory Effects
There is a growing body of evidence supporting the anti-inflammatory properties of pyrazole and pyrimidine derivatives. Compounds like this compound may inhibit key inflammatory mediators such as prostaglandins and cytokines. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole-pyrimidine derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects. The study highlighted the role of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial properties of azetidine-based compounds, including those derived from pyrazole and pyrimidine frameworks. The study employed disc diffusion methods to assess antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed significant zones of inhibition, indicating strong antibacterial activity .
Case Study 3: Anti-inflammatory Mechanism
Research published in the Egyptian Journal of Chemistry explored the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. The study found that these compounds inhibited carrageenan-induced edema in animal models, demonstrating their efficacy as anti-inflammatory agents. The findings suggest that structural features contribute to their pharmacological profile .
Mechanism of Action
The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in the Ethyl Carboxamide Side Chain
A key structural analog is 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(3,5-dimethylphenoxy)ethyl)azetidine-3-carboxamide (). Here, the 2,2-dimethoxyethyl group in the target compound is replaced with a 2-(3,5-dimethylphenoxy)ethyl chain. This substitution introduces aromaticity and hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.
Table 1: Substituent Effects on Key Properties
Note: Predicted values based on structural analogs; experimental data may vary .
Core Heterocyclic Modifications
highlights compounds with pyridazine or pyridazinone cores (e.g., 3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide). Azetidine-containing analogs (e.g., 1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide) demonstrate that smaller heterocycles (azetidine vs. piperidine) reduce steric hindrance, favoring interactions with shallow binding pockets .
Carboxamide Derivatives with Diverse Pharmacophores
The compound N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () shares a carboxamide linkage but incorporates a pyrazolo[3,4-b]pyridine core. This bulkier fused-ring system increases molecular weight (374.4 vs. Such modifications are common in CNS-targeted therapies .
Table 2: Core Heterocycle and Pharmacophore Comparison
Research Findings and Implications
- Solubility vs. Permeability Trade-off: The target compound’s dimethoxyethyl group balances solubility and permeability better than analogs with phenoxy () or fused aromatic systems () .
- Kinase Selectivity: Pyrimidine-pyrazole-azetidine hybrids show >10-fold selectivity for kinase X over off-target kinases compared to pyridazinone derivatives, attributed to the azetidine’s spatial constraints .
- Metabolic Stability : Azetidine rings resist CYP3A4-mediated oxidation more effectively than piperidine or pyrrolidine analogs, as shown in microsomal assays .
Biological Activity
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including enzyme inhibition, receptor affinity, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C21H24N6O2
- Molecular Weight : 396.46 g/mol
- SMILES : CC(C)N(C(=O)C1=C(N=CN=C1)C(=N)C=N1)C(C)C
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been tested against various targets:
These results suggest that the compound may play a role in modulating neurotransmission and cardiac activity through its interactions with these receptors.
Pharmacological Implications
The biological activities of pyrazole derivatives, including this compound, have been linked to various pharmacological effects:
- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting tumor growth, particularly in cancer models. The structure-activity relationship studies indicate that modifications to the pyrazole ring can enhance antitumor efficacy .
- Anti-inflammatory Properties : Compounds containing the pyrazole moiety are often explored for their anti-inflammatory effects. Research has demonstrated that they can reduce inflammatory markers in various models .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of a related pyrazole derivative in human glioma xenograft models. The compound demonstrated significant tumor growth inhibition compared to control groups, indicating potential for therapeutic use in oncology .
Case Study 2: Cardiovascular Effects
In vitro studies have shown that compounds similar to this compound can influence cardiac ion channels, suggesting a role in managing cardiovascular diseases. Further investigations are needed to elucidate the specific mechanisms involved .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,2-dimethoxyethyl)azetidine-3-carboxamide?
- Methodological Answer : The compound is typically synthesized via coupling reactions. For example, copper-catalyzed cross-coupling (e.g., using CuBr) can introduce the pyrazole moiety to the pyrimidine core (as seen in analogous syntheses) . Amide bond formation between the azetidine-carboxylic acid and 2,2-dimethoxyethylamine may employ coupling agents like HATU or EDCl, followed by purification via column chromatography (e.g., EtOAc/hexane gradients) or HPLC (≥98% purity) .
Q. Which spectroscopic techniques are critical for structural elucidation, and how are key functional groups identified?
- Methodological Answer :
- 1H NMR : Pyrazole protons resonate at δ 8.6–8.9 ppm (sharp singlets), while pyrimidine protons appear as doublets (δ 7.4–8.6 ppm, J = 6.0 Hz) . The dimethoxyethyl group shows characteristic singlets for OCH3 (δ 3.2–3.8 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
- 13C NMR : The carboxamide carbonyl appears at ~170 ppm, with pyrimidine carbons between 150–160 ppm .
Q. What purification strategies address low yields or impurities during synthesis?
- Methodological Answer :
- Column Chromatography : Gradient elution (e.g., 0–100% EtOAc/hexane) resolves polar impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity .
- Recrystallization : Solvent pairs like dichloromethane/hexane improve crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance pyrazole coupling efficiency?
- Methodological Answer :
- Catalyst Screening : Compare Cu(I) (e.g., CuBr) vs. Pd catalysts (e.g., Suzuki coupling) for regioselectivity .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature (e.g., 35–80°C), solvent (DMSO vs. DMF), and base (Cs2CO3 vs. K2CO3) .
- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify rate-limiting steps .
Q. How to resolve discrepancies in NMR data, such as unexpected splitting or missing peaks?
- Methodological Answer :
- 2D NMR : COSY and HSQC clarify coupling patterns and assign ambiguous protons .
- Deuterium Exchange : Identify exchangeable protons (e.g., NH) using D2O .
- Impurity Profiling : LC-MS detects side products (e.g., unreacted starting materials) .
Q. What computational strategies predict the compound’s binding affinity for kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs) to model interactions with ATP-binding pockets .
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Train models on pyrazole-pyrimidine analogs to correlate substituents with IC50 values .
Q. How to design analogs with improved metabolic stability without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the dimethoxyethyl group with trifluoromethyl (enhances lipophilicity) or piperazine (improves solubility) .
- Prodrug Strategies : Mask the carboxamide as an ester to enhance oral bioavailability .
- In Vitro Stability Assays : Incubate with liver microsomes and quantify degradation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
